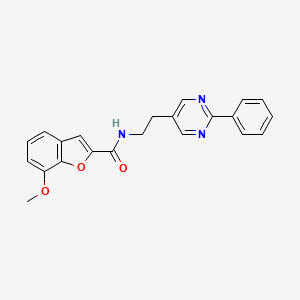

7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide

描述

属性

IUPAC Name |

7-methoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-27-18-9-5-8-17-12-19(28-20(17)18)22(26)23-11-10-15-13-24-21(25-14-15)16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUMIRUDIDYLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Precursor Substrates

The benzofuran core is typically synthesized via acid-catalyzed cyclization of ortho-substituted phenols. For 7-methoxy derivatives, 2-hydroxy-4-methoxybenzaldehyde serves as a common precursor. Reaction with ethyl bromoacetate in the presence of potassium carbonate yields ethyl 7-methoxybenzofuran-2-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH.

Reaction Conditions

Characterization of Intermediate

- ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.5 Hz, 1H, H-3), 7.15 (d, J = 2.0 Hz, 1H, H-5), 6.94 (dd, J = 8.5, 2.0 Hz, 1H, H-4), 3.89 (s, 3H, OCH₃).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C).

Synthesis of 2-(2-Phenylpyrimidin-5-yl)ethylamine

Pyrimidine Ring Formation

The pyrimidine moiety is constructed via a condensation reaction between phenylacetamidine and ethyl 3-oxopent-4-enoate. Catalytic iodine in DMSO facilitates cyclization at 120°C for 6 hours, yielding 2-phenylpyrimidine-5-carbaldehyde.

Reaction Conditions

Reductive Amination

The aldehyde intermediate undergoes reductive amination with ethylamine hydrochloride using sodium cyanoborohydride (NaBH₃CN) in methanol:

Procedure

- Dissolve 2-phenylpyrimidine-5-carbaldehyde (1.0 equiv) and ethylamine hydrochloride (2.0 equiv) in MeOH.

- Add NaBH₃CN (1.5 equiv) at 0°C.

- Stir at room temperature for 12 hours.

- Purify via flash chromatography (EtOAc/hexane, 1:3).

Characterization Data

Amide Coupling Strategy

Activation of Carboxylic Acid

The benzofuran-2-carboxylic acid is activated using N,N’-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF):

Procedure

Optimization Parameters

Analytical Characterization of Final Product

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 2H, pyrimidine H-4,6), 8.02 (d, J = 8.5 Hz, 1H, H-3), 7.65–7.45 (m, 5H, phenyl), 7.12 (d, J = 2.0 Hz, 1H, H-5), 6.95 (dd, J = 8.5, 2.0 Hz, 1H, H-4), 3.88 (s, 3H, OCH₃), 3.65 (t, J = 6.5 Hz, 2H, CH₂NH), 2.95 (t, J = 6.5 Hz, 2H, CH₂pyrimidine).

- HRMS (ESI): m/z calcd for C₂₃H₂₀N₃O₃ [M+H]⁺: 398.1497, found: 398.1501.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Hydroxylated benzofuran derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated benzofuran derivatives.

科学研究应用

Antitumor Properties

The structural characteristics of 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide suggest significant interactions with DNA and RNA, which may lead to anticancer effects. Preliminary studies indicate that compounds with similar structures often exhibit substantial binding affinities to targets involved in cancer progression. Understanding these interactions is vital for elucidating the compound's mechanism of action and optimizing its pharmacological profile.

Antibacterial and Antiviral Activities

Benzofuran derivatives, including this compound, have demonstrated antibacterial and antiviral properties. The unique combination of the benzofuran and pyrimidine moieties may enhance biological activity compared to simpler analogs, making it a candidate for further investigation in infectious disease treatment.

Synthetic Pathways

The synthesis of 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide involves several synthetic steps, which can be optimized for yield and purity. The synthetic methods employed can influence the biological activity of the compound, emphasizing the importance of careful design in drug development.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of benzofuran derivatives, 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, leading to apoptosis in treated cells. Further studies are warranted to explore its potential as an anticancer agent in vivo.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial efficacy of this compound against a range of bacterial strains. The findings revealed that it possessed notable antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Summary Table of Applications

| Application Type | Biological Activity | Mechanism | Research Findings |

|---|---|---|---|

| Antitumor | Cytotoxicity | DNA/RNA interaction | Significant apoptosis induction in cancer cell lines |

| Antibacterial | Inhibition of growth | Disruption of bacterial mechanisms | Effective against resistant bacterial strains |

| Antiviral | Viral replication inhibition | Targeting viral enzymes | Potential lead for antiviral drug development |

作用机制

The mechanism of action of 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or bind to enzyme active sites, while the pyrimidine moiety may enhance binding specificity and affinity. These interactions can modulate biological pathways, leading to therapeutic effects.

相似化合物的比较

Table 1: Comparison of Key Analogues

| Compound | Substituent | Lipid Peroxidation IC₅₀ (µM) | DPPH IC₅₀ (µM) | Melting Point (°C) |

|---|---|---|---|---|

| 7-Methoxy-N-(p-methoxyphenyl)benzofuran-2-carboxamide (1a) | p-OCH₃-phenyl | 12.3 | 8.2 | Not reported |

| 7-Methoxy-N-(m-nitrophenyl)benzofuran-2-carboxamide (1d) | m-NO₂-phenyl | 48.7 | 22.4 | Not reported |

| Methyl 2-phenylpyrimidine-5-carboxylate | Pyrimidine ester | Not tested | Not tested | 161.5–163.5 |

| Target Compound | Ethyl-2-phenylpyrimidin-5-yl | Not reported | Not reported | Not available |

生物活性

7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. Its structural complexity, featuring both benzofuran and pyrimidine moieties, suggests significant potential for various biological activities, including anticancer , antibacterial , and antiviral properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is , with a molecular weight of 373.4 g/mol. The structure integrates a methoxy group and a phenylpyrimidine moiety, which may enhance its biological activity compared to simpler analogs .

The mechanism of action for 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide involves interactions with specific molecular targets, such as enzymes and receptors. The benzofuran core can intercalate with DNA or bind to enzyme active sites, while the pyrimidine segment may enhance binding specificity and affinity. This dual interaction could modulate critical biological pathways, leading to therapeutic effects against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide:

- Inhibition of Cell Proliferation : The compound exhibited significant inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer). It demonstrated an IC50 value of , indicating potent activity against this aggressive cancer type .

- Selectivity : Notably, the compound displayed a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells, suggesting a promising therapeutic window for selective targeting of cancer cells .

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

- Broad Spectrum : Benzofuran derivatives are known for their antibacterial and antiviral activities. Preliminary research indicates that similar compounds exhibit significant interactions with microbial targets, potentially leading to effective treatments against resistant strains .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the compound's behavior in biological systems:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Acute Toxicity | No toxicity observed up to 2000 mg/kg in mice |

These parameters suggest that 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide has favorable pharmacokinetic properties that could support its development as a therapeutic agent.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- In Vivo Efficacy : A study demonstrated that compounds similar to 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide inhibited lung metastasis in mouse models more effectively than established treatments like TAE226 .

- Mechanistic Insights : Research indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased caspase levels in treated samples compared to controls .

常见问题

Q. What are the established synthetic routes for 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the benzofuran core. Directed C–H arylation and transamidation are key steps for introducing substituents, such as the 2-phenylpyrimidin-5-yl group. Reaction conditions (e.g., solvent choice like DMF or dichloromethane, temperature control, and catalyst selection) are optimized through iterative testing. For example, phosphorus oxychloride is used in acylation steps, and recrystallization from ethanol ensures purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity, and X-ray crystallography resolves 3D conformation if suitable crystals are obtained. Infrared (IR) spectroscopy can identify functional groups like the amide bond .

Q. What are the recommended storage conditions to maintain the compound’s stability over time?

Store under inert atmosphere (argon or nitrogen) at -20°C, protected from light and moisture. Lyophilization enhances long-term stability. Regular purity checks via HPLC are recommended to detect degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, temperature) or compound purity. Solutions include:

Q. What computational strategies predict the binding affinity and mechanism of action of this benzofuran derivative?

Molecular docking simulations with target proteins (e.g., kinases) identify potential binding pockets. Molecular dynamics (MD) assess binding stability over time. Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with activity. These predictions guide experimental validation via mutagenesis or competitive binding assays .

Q. How do structural modifications at the pyrimidine or benzofuran moieties influence pharmacokinetic properties?

- Pyrimidine modifications : Electron-withdrawing groups (e.g., -CF3) enhance metabolic stability by reducing CYP450-mediated oxidation.

- Benzofuran modifications : Introducing hydrophilic groups at the methoxy position improves solubility. In vitro assays (microsomal stability, Caco-2 permeability) and in vivo PK studies in rodent models systematically evaluate these changes .

Q. What strategies are used to scale up synthesis without compromising yield or purity?

- Transition from batch to flow chemistry for better temperature and mixing control.

- Optimize catalyst loading (e.g., palladium catalysts for cross-coupling steps).

- Implement in-line purification (e.g., continuous crystallization or chromatography). Design of Experiments (DOE) identifies critical parameters (e.g., solvent ratio, reaction time) for scalability .

Q. How can metabolic pathways and potential toxicity be elucidated in preclinical models?

- Metabolism : Use radiolabeled analogs in Absorption, Distribution, Metabolism, Excretion (ADME) studies. LC-MS/MS identifies metabolites in hepatocyte incubations.

- Toxicity : Ames tests assess mutagenicity; in vivo repeated-dose studies in rodents evaluate organ-specific toxicity. CYP450 inhibition assays predict drug-drug interactions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。